molecular formula C12H16O6 B8358148 Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate

Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate

Cat. No. B8358148
M. Wt: 256.25 g/mol
InChI Key: CVXHHLMEWWGSIX-UHFFFAOYSA-N
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Patent
US08367859B2

Procedure details

A solution of trimethyl cyclohex-5-ene-1,2,4-tricarboxylate (0.50 g, 1.9 mmol) in methylene chloride (15 ml) containing a catalytic amount of palladium on carbon (150 mg, 5 percent Pd/C, 7.5 mg Pd, 4 mole percent) is stirred at room temperature under balloon pressure of hydrogen gas for 2 hours, at which point GC-MS analysis shows complete conversion. Filtration and removal of the solvent provides trimethyl cyclohexane-1,2,4-tricarboxylate as a clear, colorless gel (0.42 g, 1.6 mmol, 85 percent yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:15]([O:17][CH3:18])=[O:16])[CH:6]=[CH:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH:2]1[C:11]([O:13][CH3:14])=[O:12].[H][H]>C(Cl)Cl.[Pd]>[CH:1]1([C:15]([O:17][CH3:18])=[O:16])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH:2]1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(C(CC(C=C1)C(=O)OC)C(=O)OC)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(C(CC(CC1)C(=O)OC)C(=O)OC)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.6 mmol
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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